Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde, also known as 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, is a chemical compound that plays a significant role in pharmaceutical applications, particularly in the field of cancer treatment. This compound is structurally related to imatinib, a well-known tyrosine kinase inhibitor used in the treatment of various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors.
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde falls under the classification of organic compounds, specifically as an aldehyde derivative. Its molecular formula is , and it has been categorized as a small molecule kinase inhibitor.
The synthesis of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
The synthesis may require specific reagents and catalysts, and conditions such as temperature and reaction time must be optimized for yield and purity. Detailed protocols can be found in chemical literature or patents related to similar compounds .
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde can participate in various chemical reactions typical for aldehydes and amines, including:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or other functional groups.
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde acts primarily as a kinase inhibitor. Its mechanism involves binding to specific tyrosine kinases, inhibiting their activity, which is crucial for cancer cell proliferation and survival.
Research indicates that compounds similar to Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde have shown effectiveness against various cancer types by disrupting signaling pathways that promote tumor growth .
Key physical properties include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and specific heat capacity may vary based on purity and form but are essential for practical applications in drug formulation.
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde has several scientific applications:
This compound exemplifies the ongoing efforts in medicinal chemistry to develop effective treatments for complex diseases like cancer through targeted molecular design and synthesis.
The discovery of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde (CAS: 1356565-46-2) is intrinsically linked to the development of the anticancer drug imatinib mesylate (Gleevec). This compound emerged during early synthetic campaigns in the 1990s aimed at inhibiting tyrosine kinases like BCR-ABL. Initial lead optimization focused on 2-phenylaminopyrimidine scaffolds, where researchers introduced structural modifications to enhance potency and selectivity. The addition of a 3'-pyridyl group and a benzamide moiety proved critical for targeting ATP-binding sites in kinases [2] [8]. During process chemistry development for imatinib, this aldehyde derivative was identified as a key synthetic intermediate or a potential degradation product. Its formation occurs via partial oxidation or incomplete reductive amination steps during attempts to functionalize the benzyl position of the precursor 4-(aminomethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide [6] [8]. Historical patent literature reveals that optimization of imatinib synthesis required stringent control over such intermediates to ensure final product purity [6].
Structurally, Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde (Molecular Formula: C₂₄H₂₆N₄O; Molar Mass: 386.50 g/mol) serves as a direct precursor to the pharmacologically active piperazine moiety in imatinib mesylate (Gleevec). It features an aldehyde group (-CHO) attached to the para-position of the benzyl ring, whereas imatinib contains a 4-methylpiperazine group (-CH₂-N-methylpiperazine) at this position [3]. This aldehyde functionality enables critical transformations:
Table 1: Structural Comparison of Key Compounds
Compound Name | CAS Number | Molecular Formula | Key Functional Group | Role in Imatinib Synthesis |
---|---|---|---|---|
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde | 1356565-46-2 | C₂₄H₂₆N₄O | Aldehyde (-CHO) | Synthetic intermediate/Impurity |
Imatinib Free Base | 152459-95-5 | C₂₉H₃₁N₇O | 4-Methylpiperazine | Active Pharmaceutical Ingredient |
Norimatinib | 113676-47-6 | C₂₈H₂₉N₇O | Piperazine | Demethylated metabolite/synthetic precursor |
The compound exemplifies a broader strategy in TKI design: incorporating flexible alkylamino linkers (e.g., methylpiperazine) to enhance solubility and optimize binding kinetics. Similar structural motifs appear in second-generation TKIs like dasatinib, though their linkers derive from distinct synthetic pathways [7] [10].
In pharmaceutical manufacturing, Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is monitored as Impurity D during imatinib production. It arises primarily from:
Table 2: Synthetic Routes and Impurity Profiles
Synthetic Method | Reaction Conditions | Yield of Imatinib | Impurity D Level | Reference |
---|---|---|---|---|
Classical Reductive Amination | Norimatinib + HCHO/NaBH₃CN, DMF | 82% | ≤0.5% | [6] |
Polonovski Demethylation | Imatinib + m-CPBA, CH₂Cl₂ | 34% | 5-8% (by-product) | [4] |
Mechanochemical Amidation | EDC·HCl, EtOAc LAG, ball milling | 86% (over 2 steps) | <0.1% | [9] |
Recent advances in mechanochemistry have enabled protecting-group-free synthesis of imatinib, reducing Impurity D formation. By reacting 4-(hydroxymethyl)benzoic acid with amines via EDC·HCl activation, this approach avoids aldehyde intermediates altogether, achieving >99% HPLC purity [9]. Quality control specifications typically set the acceptance threshold for this impurity at ≤0.15% in final drug substances, underscoring its significance in regulatory filings [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7